![molecular formula C23H27N3O6S B1680688 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide CAS No. 150725-87-4](/img/structure/B1680688.png)
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide
Descripción general
Descripción
“4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C23H27N3O6S . It has a molecular weight of 473.5 g/mol . This compound is also known by its synonyms, including Ro 46-2005, Ro-46-2005, RO462005, and ro46-2005 .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26)
. The canonical SMILES representation is CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC
. Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in a sealed container in a dry environment, preferably under -20°C .Aplicaciones Científicas De Investigación
Endothelin Receptor Antagonist
“Ro 46-2005” is a novel synthetic non-peptide endothelin (ET) receptor antagonist . Endothelins are proteins that constrict blood vessels and raise blood pressure. They are normally kept in balance by other mechanisms, but when they are over-expressed, they contribute to high blood pressure (hypertension) and heart disease.
Binding Experiments
In binding experiments, “Ro 46-2005” proved to be equipotent for inhibition of ET-1 binding on the two known ET receptor subtypes (ETA and ETB) . This suggests that “Ro 46-2005” could be used in research to understand the role of these receptors in various diseases.
Arachidonic Acid Release Inhibition
“Ro 46-2005” also inhibited the ET-1-induced release of arachidonic acid from rat mesangial cells . This could have implications in the study of inflammation and pain, as arachidonic acid is involved in the production of eicosanoids, which are signaling molecules that mediate inflammatory and anaphylactic reactions.
Potential Role in Vasoconstriction Diseases
Increased ET-1 levels have been described in diseases accompanied by vasoconstriction or inflammation . As “Ro 46-2005” is an ET receptor antagonist, it could potentially be used in research related to these diseases.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mecanismo De Acción
Target of Action
Ro 46-2005, also known as 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide, is a synthetic non-peptide endothelin receptor antagonist . The primary targets of Ro 46-2005 are the endothelin receptors, specifically the ETA and ETB subtypes .
Mode of Action
Ro 46-2005 interacts with its targets, the endothelin receptors, by inhibiting the specific binding of 125I-ET-1 to human vascular smooth muscle cells . This inhibition occurs with an IC50 of 220 nM, indicating a strong affinity for these receptors .
Biochemical Pathways
The action of Ro 46-2005 affects the endothelin signaling pathway. By inhibiting the binding of endothelin-1 (ET-1) to its receptors, Ro 46-2005 prevents the downstream effects of ET-1 stimulation . One such effect is the release of arachidonic acid from rat mesangial cells, which Ro 46-2005 inhibits with an IC50 of 1.8 μM .
Pharmacokinetics
The solubility of ro 46-2005 in dmso suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Ro 46-2005’s action primarily involve the inhibition of ET-1-induced responses. By preventing ET-1 from binding to its receptors, Ro 46-2005 can inhibit the release of arachidonic acid from cells, thereby potentially affecting various cellular processes that rely on this molecule .
Action Environment
The compound’s storage instructions suggest that it is stable under specific conditions
Propiedades
IUPAC Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-23(2,3)16-8-10-19(11-9-16)33(28,29)26-21-20(22(25-15-24-21)31-13-12-27)32-18-7-5-6-17(14-18)30-4/h5-11,14-15,27H,12-13H2,1-4H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXOKLWCOWOECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OCCO)OC3=CC=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164598 | |
Record name | Ro 46-2005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide | |
CAS RN |
150725-87-4 | |
Record name | Ro 46-2005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150725874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 46-2005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.